Zinc Carbonate

Description

This compound is an organooxygen compound.

The CIR Expert Panel concluded that the following 27 zinc salts are safe in cosmetics in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating...this compound...

Nutrient supplement. This compound belongs to the family of Organic Carbonic Acids and Derivatives. These are compounds comprising the organic carbonic acid or a derivative thereof.

Properties

IUPAC Name |

zinc;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Zn/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMRLDPWIRHBCCC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnCO3, CO3Zn | |

| Record name | ZINC CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zinc carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049817 | |

| Record name | Zinc carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc carbonate appears as a white crystalline solid or powder that is insoluble in water. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. Used in pharmaceuticals, to make other zinc compounds, as a feed additive., Dry Powder; Other Solid, White solid; [Hawley] White odorless powder; [MSDSonline] | |

| Record name | ZINC CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic acid, zinc salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7768 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.001 G/100 G OF WATER AT 15 °C; SOL IN DIL ACIDS, ALKALIES & SOLN OF AMMONIUM SALTS., INSOL IN AMMONIA, PYRIDINE & ACETONE, Insol in alcohol | |

| Record name | ZINC CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

4.398 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.4 g/cu cm | |

| Record name | ZINC CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

CADMIUM IS A MINOR CONSTITUENT OF SMITHSONITE. | |

| Record name | ZINC CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE RHOMBIC CRYSTALS, WHITE, CRYSTALLINE POWDER, RHOMBOHEDRAL STRUCTURE | |

CAS No. |

3486-35-9 | |

| Record name | ZINC CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc carbonate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, zinc salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC MONOCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8290PTQ4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1048 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Loses CO2 at 572 °F = 300 °F = 573.2 °F (USCG, 1999) | |

| Record name | ZINC CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4804 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

what are the chemical properties of zinc carbonate

An In-depth Technical Guide to the Chemical Properties of Zinc Carbonate

Introduction

This compound (ZnCO₃) is an inorganic compound that occurs naturally as the mineral smithsonite.[1] It is a white, crystalline solid that is practically insoluble in water.[2] Due to its chemical properties, this compound serves as a critical raw material and active agent in various fields, including pharmaceuticals, ceramics, and chemical synthesis.[3][4] In the pharmaceutical and drug development sectors, it is valued for its astringent, antiseptic, and anti-inflammatory properties and is a key component in topical formulations for skin conditions.[1] Furthermore, it is an important precursor for the synthesis of zinc oxide (ZnO) nanoparticles, which have significant applications in drug delivery and antimicrobial therapies.

This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their characterization, and a summary of its applications relevant to researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is a stable compound under standard conditions. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | ZnCO₃ | |

| Molar Mass | 125.38 g/mol | |

| Appearance | White, odorless, crystalline solid or powder | |

| Density | ~4.4 g/cm³ | |

| Crystal Structure | Trigonal (resembles calcite) | |

| Refractive Index | 1.818, 1.618 | |

| Melting Point | Decomposes upon heating | |

| Solubility in Water | 0.001 g / 100 g of water (15 °C) | |

| Solubility Product (Ksp) | 1.46 × 10⁻¹⁰ at 25 °C | |

| Solubility in other solvents | Soluble in dilute acids, alkalis, and solutions of ammonium salts; Insoluble in alcohol and acetone. |

Thermodynamic Properties

The thermodynamic stability of this compound is critical for understanding its formation, decomposition, and reactivity. The standard thermodynamic data at 298.15 K (25 °C) are provided below.

| Property | Symbol | Value | Source(s) |

| Standard Enthalpy of Formation | ΔH_f° | -812.78 kJ/mol | |

| Standard Gibbs Free Energy of Formation | ΔG_f° | -731.52 kJ/mol | |

| Standard Molar Entropy | S° | 82.4 J/(mol·K) |

Chemical Reactivity and Pathways

Thermal Decomposition

This compound is thermally unstable and decomposes upon heating to form zinc oxide (ZnO) and carbon dioxide (CO₂). This endothermic reaction is fundamental to the industrial production of zinc oxide from smithsonite ore and for the synthesis of ZnO nanoparticles from this compound precursors.

The decomposition of anhydrous this compound begins at approximately 300 °C. However, basic this compound, a more common synthetic form, starts to decompose at a lower temperature of around 150 °C, with the process becoming significant above 200 °C. The reaction is as follows:

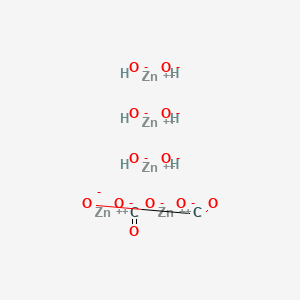

ZnCO₃(s) + Heat → ZnO(s) + CO₂(g)

Caption: Reaction of this compound with a strong acid.

Reaction with Bases

This compound is amphoteric, meaning it can react with strong bases. It dissolves in excess strong alkali solutions to form zincates.

ZnCO₃(s) + 2OH⁻(aq) → [Zn(OH)₄]²⁻(aq) + CO₃²⁻(aq)

Role as a Precursor in Nanoparticle Synthesis

In materials science and nanomedicine, this compound is a widely used precursor for the facile synthesis of zinc oxide nanoparticles. The process typically involves the thermal decomposition (calcination) of prepared this compound nanoparticles. This pathway is favored for its control over the size and morphology of the final ZnO product, which is crucial for applications in drug delivery and as an antimicrobial agent.

dot

Caption: Workflow for ZnO nanoparticle synthesis.

Experimental Protocols

Determination of Solubility Product (Ksp)

This protocol details the determination of the Ksp of this compound by measuring the equilibrium concentration of Zn²⁺ ions in a saturated solution via EDTA titration.

Methodology:

-

Preparation of Saturated Solution:

-

Add excess solid this compound to 100 mL of deionized water in a sealed flask.

-

Stir the suspension continuously at a constant temperature (25 °C) for 24-48 hours using a magnetic stirrer to ensure equilibrium is reached.

-

Filter the solution through a 0.22 µm filter to remove all undissolved solid ZnCO₃.

-

-

Titration with EDTA:

-

Pipette a precise volume (e.g., 25.00 mL) of the clear, saturated filtrate into a 250 mL Erlenmeyer flask.

-

Add 2 mL of an ammonia-ammonium chloride buffer solution (pH 10) to the flask.

-

Add a few drops of Eriochrome Black T indicator. The solution should turn wine-red.

-

Titrate with a standardized 0.01 M EDTA solution until the color changes from wine-red to a distinct sky blue, indicating the endpoint.

-

Repeat the titration at least three times to ensure precision.

-

-

Calculation:

-

Calculate the molar concentration of Zn²⁺ in the filtrate using the titration results (M₁V₁ = M₂V₂).

-

Since the dissolution stoichiometry is 1:1, [Zn²⁺] = [CO₃²⁻] = s (molar solubility).

-

Calculate the Ksp using the formula: Ksp = [Zn²⁺][CO₃²⁻] = s² .

-

dot

Caption: Experimental workflow for Ksp determination.

Thermal Analysis by TGA/DSC

This protocol describes the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to characterize the thermal decomposition of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry this compound powder into a ceramic or aluminum TGA/DSC pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA/DSC instrument.

-

Purge the furnace with an inert atmosphere (e.g., nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative side reactions.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

-

Data Analysis:

-

TGA Curve: Analyze the plot of mass (%) vs. temperature. The onset temperature of the significant mass loss step corresponds to the beginning of decomposition. The stoichiometry of the decomposition can be confirmed from the total percentage of mass lost (theoretical mass loss for ZnCO₃ → ZnO is ~35.1%).

-

DSC Curve: Analyze the plot of heat flow (mW) vs. temperature. An endothermic peak will correspond to the decomposition event. Integrate the area under this peak to determine the enthalpy of decomposition (ΔH_decomp).

-

Conclusion

The chemical properties of this compound make it a highly versatile compound with significant utility for researchers, particularly in drug development and materials science. Its well-defined thermal decomposition pathway allows for its use as a reliable precursor for zinc oxide nanoparticles, while its reactivity with acids and mild astringent properties are leveraged in pharmaceutical formulations. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of its key characteristics, ensuring reproducible and accurate characterization for advanced applications.

References

A Comprehensive Technical Guide to the Synthesis of Zinc Carbonate from Zinc Sulfate

Introduction: Zinc carbonate (ZnCO₃), an inorganic compound found naturally as the mineral smithsonite, is a material of significant interest in various industrial and scientific fields. It serves as a crucial precursor for the production of high-purity zinc oxide and finds applications in ceramics, feed additives, and medicine.[1][2] The synthesis of this compound from zinc sulfate is a widely employed method due to its cost-effectiveness and relatively simple procedure.[1] This guide provides an in-depth overview of the primary synthesis methodologies, detailed experimental protocols, and key reaction parameters for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The most prevalent method for synthesizing this compound from zinc sulfate is through precipitation.[1] This involves reacting an aqueous solution of zinc sulfate with a carbonate source, leading to the formation of insoluble this compound, which can then be isolated. The choice of precipitating agent can influence the final product's characteristics, including its composition (pure vs. basic this compound) and morphology.

Precipitation via Sodium Carbonate

This is a classic double displacement reaction where aqueous solutions of zinc sulfate and sodium carbonate are mixed to produce a white precipitate of this compound.[3]

The balanced chemical equation for this reaction is: ZnSO₄(aq) + Na₂CO₃(aq) → ZnCO₃(s) + Na₂SO₄(aq)

The sodium sulfate byproduct remains dissolved in the solution and is subsequently removed during the washing phase.

Precipitation via Ammonium Bicarbonate

When ammonium bicarbonate is used as the precipitating agent, the reaction often yields basic this compound, such as hydrozincite (Zn₅(CO₃)₂(OH)₆), particularly when the reaction is heated. This method is also widely used for industrial applications.

The synthesis of basic this compound is a key focus in many studies, with optimal conditions identified to ensure high product quality.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its basic form from zinc sulfate.

Protocol 1: Synthesis of this compound using Sodium Carbonate

This protocol is adapted from procedures describing precipitation from concentrated solutions.

Objective: To synthesize this compound by precipitation.

Materials:

-

Concentrated zinc sulfate solution (e.g., 32 Baumé)

-

Concentrated sodium carbonate solution (e.g., 30 Baumé)

-

Distilled water

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

-

Drying oven

Procedure:

-

Place a defined volume of the concentrated zinc sulfate solution into the reaction vessel.

-

Heat the solution and maintain the temperature between 35 °C and 55 °C.

-

While stirring vigorously, slowly add the concentrated sodium carbonate solution to the zinc sulfate solution. A white precipitate of this compound will form immediately.

-

Continue stirring for a sufficient period to ensure the reaction goes to completion.

-

Filter the mixture to separate the this compound precipitate from the supernatant liquid containing dissolved sodium sulfate.

-

Wash the precipitate thoroughly with distilled water to remove any soluble impurities.

-

Dry the purified precipitate in an oven at a controlled temperature to obtain the final this compound powder.

Protocol 2: Synthesis of Basic this compound using Ammonium Bicarbonate

This protocol is based on an optimized procedure for producing basic this compound.

Objective: To synthesize basic this compound.

Materials:

-

Zinc sulfate (ZnSO₄) solution (150 g/L)

-

Ammonium bicarbonate (NH₄HCO₃) solution (250 g/L)

-

Deionized water

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus

-

Drying oven

Procedure:

-

Heat the zinc sulfate solution (150 g/L) to 50 °C in the reaction vessel while stirring.

-

Slowly add the ammonium bicarbonate solution (250 g/L) to the heated zinc sulfate solution. The optimal molar ratio of [NH₄HCO₃]/[ZnSO₄] is 1.10.

-

Maintain the reaction temperature at 50 °C and continue stirring for 30 minutes to allow for complete precipitation.

-

After the reaction is complete, filter the precipitate from the solution.

-

Wash the precipitate with deionized water to remove soluble impurities.

-

Dry the precipitate in an oven at a controlled temperature to obtain the final basic this compound product.

Quantitative Data Summary

The tables below summarize the key quantitative parameters for the described synthesis protocols.

Table 1: Reaction Conditions for this compound Synthesis

| Parameter | Method 1: Sodium Carbonate | Method 2: Ammonium Bicarbonate | Reference(s) |

|---|---|---|---|

| Zinc Salt | Zinc Sulfate (ZnSO₄) | Zinc Sulfate (ZnSO₄) | , |

| Precipitating Agent | Sodium Carbonate (Na₂CO₃) | Ammonium Bicarbonate (NH₄HCO₃) | , |

| ZnSO₄ Concentration | ~32 Baumé (Concentrated) | 150 g/L | ,,, |

| Precipitant Conc. | ~30 Baumé (Concentrated) | 250 g/L | ,,, |

| Molar Ratio | Not specified | [NH₄HCO₃]/[ZnSO₄] = 1.10 | ,, |

| Temperature | 35 - 55 °C | 50 °C | ,, |

| Reaction Time | Not specified | 30 minutes | ,, |

| Product | this compound (ZnCO₃) | Basic this compound (Zn₅(CO₃)₂(OH)₆) |, |

Table 2: Characterization Data for Synthesized this compound

| Analytical Technique | Observation | Purpose | Reference(s) |

|---|---|---|---|

| Thermogravimetric Analysis (TGA) | Average weight loss of 23.3% upon heating. | To determine thermal stability and composition. Basic this compound degrades to ZnO. | , |

| Inductively Coupled Plasma (ICP) | Zinc content determined to be 56.6% (w/w). | To quantify elemental composition and purity. | , |

| X-Ray Diffraction (XRD) | Confirms the crystalline structure of the product (e.g., ZnCO₃ or Zn₅(CO₃)₂(OH)₆). | Phase identification and crystallinity analysis. | , |

| Fourier-Transform Infrared (FTIR) | Characteristic peaks confirm the presence of carbonate and hydroxyl groups. | To identify functional groups and confirm compound formation. |, |

Visualizations: Workflows and Reaction Pathways

The following diagrams illustrate the synthesis processes.

Caption: General experimental workflow for this compound synthesis.

Caption: Reaction pathway for synthesis using sodium carbonate.

Caption: Reaction pathway for basic this compound synthesis.

Factors Influencing Synthesis

Several parameters must be carefully controlled to obtain a high-quality product with desired characteristics:

-

Temperature: Temperature affects both the reaction rate and the nature of the precipitate. For instance, maintaining a temperature between 35-55 °C is recommended when using sodium carbonate to prevent the occlusion of unreacted zinc sulfate in the precipitate. A temperature of 50 °C is optimal for the synthesis of basic this compound with ammonium bicarbonate.

-

pH: The pH of the solution is a critical factor. High pH values can lead to the precipitation of zinc hydroxide. The pH must be controlled to favor the formation of this compound.

-

Reactant Concentrations: The concentration of the zinc salt and the precipitating agent influences the supersaturation of the solution, which in turn affects the nucleation and growth of the precipitate particles.

-

Stirring Rate: Vigorous agitation is necessary to ensure homogeneous mixing of the reactants and to promote the formation of uniform precipitate particles.

Conclusion

The synthesis of this compound from zinc sulfate is a versatile and well-established process. The precipitation method, utilizing either sodium carbonate or ammonium bicarbonate, offers a straightforward and effective route to obtaining pure or basic this compound, respectively. For researchers and professionals, precise control over key experimental parameters such as temperature, reactant concentrations, and pH is paramount to tailoring the physicochemical properties of the final product for specific applications, ranging from pharmaceutical development to materials science. The protocols and data presented in this guide provide a solid foundation for the successful laboratory-scale synthesis and characterization of this compound.

References

The Geochemical Provenance of Smithsonite: A Technical Exposition on its Natural Occurrence as Zinc Carbonate

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Smithsonite, the mineral form of zinc carbonate (ZnCO₃), is a secondary mineral of significant interest due to its varied coloration and formation in the oxidized zones of zinc-bearing ore deposits. This technical guide provides a comprehensive overview of the natural occurrence of smithsonite, detailing its geological formation, physicochemical properties, and the analytical methodologies used for its characterization. Quantitative data on the elemental composition of smithsonite from various global localities are presented to illustrate the geochemical factors influencing its diverse color palette. Detailed experimental protocols for key analytical techniques are provided, alongside graphical representations of formation pathways and analytical workflows to support researchers in their understanding and investigation of this mineral.

Geological Occurrence and Formation

Smithsonite (ZnCO₃) is a secondary mineral, meaning it is not formed during the initial crystallization of the host rock but rather through the alteration of primary zinc minerals. The principal primary ore of zinc is sphalerite (ZnS).[1] The formation of smithsonite is predominantly a supergene process, occurring in the oxidized or weathering zone of zinc-bearing ore deposits.

The geological setting for smithsonite formation is typically in carbonate host rocks, such as limestone and dolostone. The process is initiated by the oxidation of primary zinc sulfides, like sphalerite, which releases zinc ions (Zn²⁺) into solution. This oxidation is often facilitated by meteoric water and atmospheric oxygen. The acidic conditions generated during sulfide oxidation are neutralized by the carbonate host rock, creating a favorable environment for the precipitation of this compound.

The key chemical reaction in the formation of smithsonite from sphalerite in a carbonate environment can be summarized as the carbonation of zinc ions. When groundwater rich in dissolved carbonates interacts with the zinc-rich solutions, smithsonite precipitates, often as replacement bodies within the carbonate rocks or as botryoidal, reniform, or stalactitic crusts in voids and fractures.

Smithsonite is frequently found in association with a suite of other secondary minerals, which can provide clues to the geochemical conditions of its formation. Common associated minerals include hemimorphite (Zn₄Si₂O₇(OH)₂·H₂O), willemite (Zn₂SiO₄), hydrozincite (Zn₅(CO₃)₂(OH)₆), cerussite (PbCO₃), malachite (Cu₂(CO₃)(OH)₂), and azurite (Cu₃(CO₃)₂(OH)₂).

dot

Caption: Geological formation pathway of smithsonite.

Physicochemical Properties of Smithsonite

Smithsonite is a member of the calcite group of minerals and crystallizes in the trigonal system. While well-formed crystals are rare, it typically occurs in botryoidal, globular, or earthy masses. The physical and chemical properties of smithsonite are summarized in Table 1.

Table 1: Physicochemical Properties of Smithsonite

| Property | Value/Description | Citations |

| Chemical Formula | ZnCO₃ | |

| Crystal System | Trigonal | |

| Common Habit | Botryoidal, reniform, massive, earthy; rarely as rhombohedral or scalenohedral crystals. | |

| Mohs Hardness | 4 - 5 | |

| Specific Gravity | 4.3 - 4.5 | |

| Luster | Vitreous to pearly | |

| Color | Colorless, white, grey, brown, green, blue, pink, yellow. | |

| Streak | White | |

| Cleavage | Perfect, rhombohedral | |

| Fracture | Uneven to conchoidal | |

| Effervescence | Reacts with cold, dilute hydrochloric acid. |

The diverse coloration of smithsonite is one of its most notable features and is due to the presence of trace amounts of various metallic cations substituting for zinc in the crystal lattice. The correlation between these trace elements and the resulting color is a key area of geochemical research.

Quantitative Analysis of Smithsonite Composition

The vibrant colors of smithsonite are directly linked to its trace element composition. Quantitative analysis of smithsonite from different localities reveals the specific chromophores responsible for its varied appearance. Table 2 summarizes the elemental composition of smithsonite samples of different colors from various studies. It is important to note that the presence of micro-inclusions of other minerals can also contribute to the overall color.

Table 2: Quantitative Chemical Composition of Smithsonite by Color and Locality (wt.%)

| Color | Locality | ZnO | CuO | FeO | MnO | CdO | CaO | MgO | Reference |

| White | Yunnan, China | 63.81 | BDL | 0.02 | 0.08 | 0.03 | 0.19 | 0.01 | |

| Pink | Yunnan, China | 63.24 | BDL | 0.03 | 0.19 | 0.02 | 0.35 | 0.02 | |

| Yellow | Yunnan, China | 62.98 | BDL | 0.21 | 0.11 | 1.08 | 0.28 | 0.01 | |

| Orange | Yunnan, China | 62.54 | BDL | 0.52 | 0.12 | 0.64 | 0.27 | 0.02 | |

| Blue | Yunnan, China | 62.01 | 1.01 | 0.01 | 0.06 | 0.01 | 2.23 | 0.02 | |

| Blue-Green | Yunnan, China | 62.88 | 0.63 | 0.02 | 0.08 | 0.01 | 1.12 | 0.04 | |

| Blue-Green | Lavrion, Greece | - | up to 6.3 mol% CuCO₃ | Present | Present | Present | Present | Present | |

| Yellow ("Turkey Fat") | Lavrion, Greece | - | - | - | - | Associated with Greenockite (CdS) inclusions | - | - | |

| Blue-Green | Kelly Mine, USA | - | Presence of copper salts noted | - | - | - | - | - | |

| Various | Tsumeb, Namibia | - | Presence of Cu, Co, Cd noted | - | - | - | - | - |

*BDL: Below Detection Limit. Note: The study on Tsumeb smithsonite by Southwood et al. (2025) provides detailed chemical analyses.

Experimental Protocols for Smithsonite Characterization

The accurate identification and characterization of smithsonite, and its differentiation from visually similar minerals like hemimorphite, requires specific analytical techniques. The following sections provide detailed protocols for key experimental methods.

X-Ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases present in a sample and confirm its identity as smithsonite.

Methodology:

-

Sample Preparation:

-

A representative sample of the mineral is ground to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.

-

The powder is then mounted onto a sample holder, ensuring a flat, level surface.

-

-

Instrument Setup:

-

A powder X-ray diffractometer with a CuKα radiation source is typically used.

-

The instrument is calibrated using a standard reference material (e.g., silicon).

-

Typical scan parameters for smithsonite analysis are a 2θ range of 5° to 70° with a step size of 0.02° and a count time of 1-2 seconds per step.

-

-

Data Acquisition and Analysis:

-

The diffraction pattern is recorded as a plot of intensity versus 2θ angle.

-

The resulting diffractogram is processed to remove background noise.

-

The peak positions (d-spacings) and relative intensities are compared to a standard reference database, such as the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF), to identify the mineral phases present. Smithsonite has a characteristic set of diffraction peaks that allows for its unambiguous identification.

-

Electron Probe Microanalysis (EPMA)

Objective: To obtain quantitative chemical composition of the smithsonite sample and to determine the concentration of trace elements responsible for its color.

Methodology:

-

Sample Preparation:

-

A small fragment of the smithsonite sample is mounted in an epoxy resin puck.

-

The mounted sample is then ground and polished to a flat, mirror-like finish (typically using a final polish of 0.25 µm diamond paste).

-

The polished surface is coated with a thin layer of carbon to make it conductive.

-

-

Instrument Setup:

-

An electron probe microanalyzer is used, equipped with wavelength-dispersive spectrometers (WDS).

-

The instrument is calibrated using well-characterized mineral standards for all elements to be analyzed (e.g., ZnO for zinc, Cu metal for copper, etc.).

-

Typical operating conditions for carbonate analysis are an accelerating voltage of 15 kV, a beam current of 10-20 nA, and a focused or slightly defocused electron beam (1-5 µm) to minimize sample damage.

-

-

Data Acquisition and Analysis:

-

The electron beam is directed onto specific points on the sample surface.

-

The characteristic X-rays emitted from the sample are measured by the WDS.

-

The X-ray intensities are converted to elemental weight percentages using matrix correction procedures (e.g., ZAF or φ(ρz)).

-

Backscattered electron (BSE) imaging is used to check for compositional homogeneity and to identify any mineral inclusions.

-

Raman Spectroscopy

Objective: To provide a rapid, non-destructive identification of smithsonite and to distinguish it from other carbonate and silicate minerals.

Methodology:

-

Sample Preparation:

-

No specific sample preparation is required for macro-samples. The mineral can be analyzed directly.

-

For micro-analysis, a polished thin section or a powdered sample can be used.

-

-

Instrument Setup:

-

A Raman spectrometer equipped with a microscope is used.

-

A laser excitation source (e.g., 532 nm or 785 nm) is focused onto the sample surface. The laser power should be kept low to avoid thermal decomposition of the carbonate.

-

The instrument is calibrated using a silicon standard.

-

-

Data Acquisition and Analysis:

-

The scattered Raman signal is collected and plotted as intensity versus Raman shift (cm⁻¹).

-

The resulting spectrum is compared to reference spectra of known minerals. Smithsonite, as a carbonate, will show a very strong characteristic peak corresponding to the symmetric stretching mode (ν₁) of the (CO₃)²⁻ group, typically around 1092 cm⁻¹. Other weaker peaks will also be present.

-

dot

Caption: Experimental workflow for smithsonite analysis.

Conclusion

The natural occurrence of smithsonite as a secondary this compound mineral provides a fascinating case study in supergene ore body formation and the influence of trace element geochemistry on mineral properties. For researchers, scientists, and drug development professionals, an understanding of its formation, composition, and analytical characterization is crucial for assessing its potential applications and for distinguishing it from other minerals. The methodologies and data presented in this guide offer a robust framework for the scientific investigation of smithsonite, from its geological context to its detailed chemical makeup. The continued application of advanced analytical techniques will further elucidate the subtle variations in smithsonite's composition and their relationship to its diverse and appealing physical characteristics.

References

Unraveling the Thermal Degradation of Zinc Carbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition behavior of zinc carbonate (ZnCO₃), a process of significant interest in various fields, including materials science, catalysis, and pharmaceutical development. The controlled thermal treatment of this compound is a crucial step in the synthesis of zinc oxide (ZnO), a material with diverse applications ranging from electronics to drug delivery systems. Understanding the kinetics and mechanism of this decomposition is paramount for optimizing reaction conditions and tailoring the properties of the resulting ZnO.

Quantitative Analysis of Thermal Decomposition

The thermal decomposition of this compound and its hydrated or basic forms has been extensively studied using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The key parameters derived from these analyses, including decomposition temperature ranges and activation energies, are summarized below. It is important to note that these values can be influenced by experimental conditions such as heating rate, sample mass, and atmospheric composition.

Anhydrous this compound (ZnCO₃)

| Decomposition Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Analytical Method | Notes |

| 330 - 452 | 224 (347-402 °C), 140 (402-452 °C) | Isothermal TG & CRTA | Two different 'nucleation and growth' mechanisms suggested.[1] |

| 269 - 434 | 113 | Not specified | Decomposition of smithsonite (natural ZnCO₃).[1] |

| 175 - 462 | 88.6 | Constant Heating Rate TGA | Non-isothermal decomposition study.[1] |

| 180 - 500 | Not specified | TGA | Sharp weight loss observed in this range.[2] |

Basic/Hydrated this compound (e.g., Hydrozincite - Zn₅(CO₃)₂(OH)₆)

| Decomposition Temperature Range (°C) | Activation Energy (Ea) (kJ/mol) | Analytical Method | Notes |

| 150 - 240 | 132 - 153 | TGA/DSC | Decomposition starts around 150 °C, becomes significant above 200 °C.[1] |

| 200 - 260 | 94 ± 9 | Isothermal TG | Study on hydrated this compound (ZnCO₃·2ZnO·2H₂O). |

| Not specified | 97 | TG and DTA | Non-isothermal decomposition of a PROLABO this compound sample. |

| Not specified | 113 | DTA | Single-step decomposition of precipitated Zn₄CO₃(OH)₆·H₂O. |

| Starts at 240 | 180 ± 5 | TGA/DTA | In the presence of significant CO₂ partial pressure. |

| < 0.5 conversion | 130 - 170 | TGA/DSC | Decomposition of Zn₄CO₃(OH)₆·H₂O/Al(OH)₃ mixture. |

Experimental Protocols

Reproducible and accurate data are contingent on well-defined experimental protocols. The following sections detail standard methodologies for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature, identifying decomposition temperatures and quantifying mass loss.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer’s specifications. This typically involves the use of certified reference materials with known melting points or Curie points.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample using a microbalance.

-

Place the sample in an inert crucible (e.g., alumina or platinum).

-

-

Atmosphere Control:

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (typically 20-100 mL/min) to provide a non-reactive environment. For studies investigating atmospheric effects, a reactive gas like CO₂ can be used.

-

-

Heating Program:

-

Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).

-

Ramp the temperature at a controlled, linear heating rate (e.g., 5, 10, or 20 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the sample mass (or percentage mass loss) as a function of temperature.

-

The onset and peak temperatures of mass loss are determined from the TGA curve and its derivative (DTG), respectively.

-

The total mass loss should be compared to the theoretical value for the decomposition reaction to confirm stoichiometry. For ZnCO₃ → ZnO + CO₂, the theoretical mass loss is approximately 35.1%.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature, identifying endothermic and exothermic processes such as decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a DSC pan (e.g., aluminum or alumina).

-

Hermetically seal the pan or use a lid with a pinhole to allow for the escape of evolved gases.

-

Prepare an empty, sealed pan to be used as a reference.

-

-

Atmosphere Control:

-

Maintain a controlled atmosphere (e.g., inert gas flow) within the DSC cell, similar to the TGA protocol.

-

-

Heating Program:

-

Place the sample and reference pans in the DSC cell.

-

Equilibrate at a starting temperature.

-

Apply a linear heating program identical to that used in the TGA experiment to allow for direct correlation of events.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

The decomposition of this compound is an endothermic process, which will appear as a peak in the DSC curve.

-

The onset temperature, peak temperature, and enthalpy of decomposition (ΔH) can be determined by integrating the area under the peak.

-

Visualizing the Decomposition Process and Experimental Workflow

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound is a single-step process where the solid carbonate breaks down into solid zinc oxide and gaseous carbon dioxide.

Caption: Thermal decomposition of this compound to zinc oxide and carbon dioxide.

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for investigating the thermal decomposition behavior of a solid material like this compound.

Caption: A standard workflow for the thermal analysis of this compound.

Concluding Remarks

The thermal decomposition of this compound is a complex process influenced by the material's form (anhydrous, hydrated, or basic) and the experimental conditions. A thorough understanding of these factors, gained through systematic thermal analysis as outlined in this guide, is essential for the controlled synthesis of zinc oxide with desired properties. The provided data and protocols serve as a valuable resource for researchers and professionals engaged in the development and application of zinc-based materials.

References

An In-depth Technical Guide to the Solubility of Zinc Carbonate in Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc carbonate (ZnCO₃), a sparingly soluble salt in water, exhibits significantly enhanced solubility in acidic environments. This phenomenon is not a simple physical dissolution but rather a chemical reaction leading to the formation of soluble zinc salts, water, and carbon dioxide. Understanding the thermodynamics and kinetics of this process is crucial in various fields, including geochemistry, drug development for controlling the release of zinc-containing active pharmaceutical ingredients, and industrial processes. This guide provides a comprehensive overview of the core principles governing the solubility of this compound in acidic solutions, detailed experimental protocols for its quantification, and a summary of the available quantitative data.

Core Chemical Principles

The dissolution of this compound in an acidic solution is fundamentally an acid-base reaction. The carbonate ion (CO₃²⁻) is the conjugate base of the weak acid, bicarbonate (HCO₃⁻), and readily reacts with hydronium ions (H₃O⁺) from the acid. This reaction shifts the solubility equilibrium of this compound towards dissolution.

The overall reaction can be represented as:

ZnCO₃(s) + 2H⁺(aq) → Zn²⁺(aq) + H₂O(l) + CO₂(g)[1]

This reaction is driven to completion by the formation of weakly dissociated water and the evolution of carbon dioxide gas, which escapes from the solution. The specific soluble zinc salt formed depends on the acid used, for example, zinc chloride (ZnCl₂) with hydrochloric acid or zinc nitrate (Zn(NO₃)₂) with nitric acid.

The solubility of this compound is therefore highly dependent on the pH of the solution. As the concentration of H⁺ ions increases (i.e., the pH decreases), the reaction is driven further to the right, leading to a greater extent of dissolution. Below a pH of 6, zinc is predominantly present in its soluble Zn²⁺ form.[2]

Quantitative Solubility Data

While the qualitative relationship between acidity and this compound solubility is well-established, precise quantitative data can vary based on experimental conditions such as temperature, the specific acid used, and the ionic strength of the solution. The following table summarizes the key factors influencing the dissolution of this compound in acidic media, based on studies of its mineral form, smithsonite.

| Parameter | Effect on Dissolution Rate | Reference |

| Temperature | Increased temperature leads to a higher dissolution rate. | [3][4] |

| Acid Concentration | Higher acid concentration results in a faster dissolution rate. | [3] |

| Particle Size | Smaller particle size increases the surface area, leading to a faster dissolution rate. | |

| Stirring Speed | Increased stirring speed enhances the dissolution rate. |

Note: The available literature primarily focuses on the kinetics of dissolution rather than equilibrium solubility. The data indicates the rate at which this compound dissolves, which is directly related to its solubility under the given conditions.

Experimental Protocols for Determining Solubility

A detailed methodology is essential for the accurate determination of this compound solubility in acidic solutions. The following protocol is a comprehensive approach that can be adapted for various research needs.

Materials and Equipment

-

Reagents:

-

This compound (ZnCO₃), analytical grade

-

Acids (e.g., Hydrochloric Acid, Sulfuric Acid, Nitric Acid), standardized solutions of various concentrations

-

Buffer solutions of known pH

-

Deionized water

-

EDTA (Ethylenediaminetetraacetic acid) standard solution for titration

-

Appropriate indicator for EDTA titration (e.g., Eriochrome Black T)

-

-

Equipment:

-

pH meter, calibrated

-

Constant temperature water bath or incubator shaker

-

Analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrers and stir bars

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for zinc ion concentration determination

-

Burette for titration

-

Experimental Procedure

-

Preparation of Acidic Solutions: Prepare a series of acidic solutions with varying pH values using standardized acids or buffer solutions.

-

Equilibration:

-

Add an excess amount of this compound powder to a known volume of each acidic solution in a sealed container. The excess solid ensures that the solution becomes saturated with respect to the dissolved zinc species.

-

Place the containers in a constant temperature water bath or incubator shaker.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous stirring to facilitate dissolution and ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any suspended particles. This step is critical to prevent further dissolution or precipitation after sampling.

-

-

Analysis of Zinc Ion Concentration:

-

Accurately dilute the filtered samples to a concentration range suitable for the analytical method.

-

Determine the concentration of dissolved zinc ions (Zn²⁺) in each sample using either ICP-OES, AAS, or a complexometric titration with a standardized EDTA solution.

-

-

Data Analysis:

-

Calculate the molar solubility of this compound in each acidic solution from the determined zinc ion concentration.

-

Plot the solubility of this compound as a function of pH, temperature, or acid concentration.

-

Visualizations

Signaling Pathway of Dissolution

The dissolution of this compound in an acidic medium can be visualized as a multi-step chemical process.

Caption: Dissolution pathway of this compound in an acidic solution.

Experimental Workflow

The logical flow of the experimental procedure for determining this compound solubility is crucial for reproducible results.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

The solubility of this compound is intrinsically linked to the acidity of the surrounding medium. Its dissolution is a chemically driven process that can be precisely quantified through well-defined experimental protocols. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these principles is paramount for applications ranging from controlled drug release to the management of geochemical processes. The provided guide offers the foundational knowledge and practical methodologies to investigate and utilize the solubility characteristics of this compound in acidic solutions effectively.

References

The Crystallography of Synthetic Zinc Carbonate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, crystal structure, and biological relevance of synthetic zinc carbonate, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile inorganic compound.

Introduction

Synthetic this compound (ZnCO₃), known in its mineral form as smithsonite, is a white, crystalline inorganic salt. Its utility extends from industrial applications to the pharmaceutical and biomedical fields. For researchers and professionals in drug development, a thorough understanding of its crystal structure is paramount, as this dictates its physicochemical properties, including solubility, dissolution rate, and ultimately, its biological activity. This guide provides a detailed overview of the synthesis, crystallographic properties, and relevant biological signaling pathways associated with synthetic this compound.

Crystal Structure of Synthetic this compound

Synthetic this compound, in its anhydrous form, adopts the calcite-type structure.[1] It crystallizes in the trigonal system, which is characterized by a single threefold rotation axis. The fundamental building blocks of the crystal lattice are zinc cations (Zn²⁺) and carbonate anions (CO₃²⁻).

In this structure, each zinc ion is octahedrally coordinated to six oxygen atoms from six different carbonate ions.[1][2] Conversely, each carbonate ion is bonded to six zinc ions. This arrangement creates a dense and stable three-dimensional network.

Table 1: Crystallographic Data for Synthetic this compound (Smithsonite)

| Parameter | Value | Reference |

| Crystal System | Trigonal | [3] |

| Space Group | R3c | [3] |

| Unit Cell Parameters | a = 4.6526(7) Å, c = 15.0257(22) Å | |

| Formula Units (Z) | 6 | |

| Volume | 280.36 ų | |

| Density (calculated) | 4.43 g/cm³ |

Experimental Protocols for Synthesis and Characterization

The properties of synthetic this compound are highly dependent on the synthesis method, which influences particle size, morphology, and crystallinity. The following sections detail common experimental protocols for its synthesis and characterization.

Synthesis Methodologies

The precipitation method is a widely used, simple, and cost-effective technique for synthesizing this compound. It involves the reaction of a soluble zinc salt with a soluble carbonate salt in an aqueous solution.

Objective: To synthesize this compound via precipitation.

Materials:

-

Zinc chloride (ZnCl₂) or Zinc sulfate (ZnSO₄)

-

Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)

-

Distilled water

-

Polyvinyl alcohol (PVA) (optional, as a capping agent)

Procedure:

-

Prepare an aqueous solution of the zinc salt (e.g., 1 M ZnCl₂).

-

Prepare a separate aqueous solution of the carbonate salt (e.g., 1 M Na₂CO₃).

-

Slowly add the carbonate solution to the zinc salt solution under constant stirring. A white precipitate of this compound will form immediately.

-

(Optional) If nanoparticle synthesis is desired, a capping agent like PVA can be added to the reaction mixture to control particle growth.

-

Continue stirring for a designated period (e.g., 1-2 hours) to ensure complete precipitation.

-

Separate the precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate several times with distilled water to remove any unreacted ions.

-

Dry the resulting this compound powder in an oven at a controlled temperature (e.g., 60-80°C).

Hydrothermal synthesis is employed to produce crystalline nanoparticles with controlled morphology. This method involves a chemical reaction in a sealed, heated aqueous solution.

Objective: To synthesize this compound hydroxide nanoparticles via a hydrothermal process.

Materials:

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Urea (CO(NH₂)₂)

-

Distilled water

Procedure:

-

Prepare an aqueous solution of zinc acetate dihydrate.

-

Prepare an aqueous solution of urea.

-

Mix the two solutions in a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to a specific temperature (e.g., 120°C) for a set duration (e.g., 2-4 hours).

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Collect the resulting precipitate by filtration.

-

Wash the product with distilled water and ethanol to remove any impurities.

-

Dry the final product in an oven.

Characterization Techniques

The synthesized this compound should be thoroughly characterized to determine its crystal structure, morphology, and purity.

Table 2: Key Characterization Techniques for Synthetic this compound

| Technique | Purpose | Typical Observations |

| X-ray Diffraction (XRD) | To identify the crystalline phase and determine lattice parameters. | Diffraction patterns matching the standard for smithsonite (ZnCO₃) or hydrozincite (basic this compound). |

| Scanning Electron Microscopy (SEM) | To visualize the surface morphology and particle size. | Can reveal various morphologies such as rhombohedral, spherical, or flake-like particles depending on the synthesis method. |

| Transmission Electron Microscopy (TEM) | To obtain high-resolution images of individual nanoparticles and their crystal lattice. | Provides detailed information on particle size distribution and crystallinity. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups present in the sample. | Characteristic absorption bands for the carbonate group (CO₃²⁻) and Zn-O bonds. |

| Thermogravimetric Analysis (TGA) | To study the thermal stability and decomposition of the material. | Shows weight loss corresponding to the decomposition of this compound to zinc oxide at elevated temperatures. |

Visualization of Experimental Workflows and Signaling Pathways

To aid in the understanding of the synthesis, characterization, and potential biological action of synthetic this compound, the following diagrams are provided.

Relevance to Drug Development: Cellular Signaling Pathways

In the context of drug development, particularly for topical applications or as a source of zinc ions, understanding the interaction of this compound with biological systems is crucial. Zinc ions (Zn²⁺) are known to be important signaling molecules in various cellular pathways. The dissolution of synthetic this compound, especially in acidic microenvironments, can lead to the release of Zn²⁺, which can then modulate cellular behavior.

One of the key mechanisms by which zinc ions exert their effects is through the generation of reactive oxygen species (ROS) and the subsequent activation of signaling cascades that can lead to apoptosis (programmed cell death) in cancer cells.

The released zinc ions can enter cells and disrupt cellular homeostasis, leading to an increase in ROS. This oxidative stress can then trigger signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway, which is a critical regulator of cell proliferation, differentiation, and apoptosis. The sustained activation of this pathway can ultimately lead to programmed cell death, a desirable outcome in cancer therapy.

Conclusion

The crystal structure of synthetic this compound is a key determinant of its properties and applications. This technical guide has provided a comprehensive overview of its crystallographic data, detailed experimental protocols for its synthesis and characterization, and an exploration of its relevance to drug development through the modulation of cellular signaling pathways. For researchers and professionals in this field, a deep understanding of these fundamental aspects is essential for the rational design and application of this compound-based materials in medicine and beyond.

References

Unveiling the Physicochemical Landscape of Zinc Carbonate Nanoparticles: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core physical properties of zinc carbonate (ZnCO₃) nanoparticles, tailored for researchers, scientists, and professionals in drug development. This document synthesizes key data on nanoparticle synthesis, morphology, size, crystal structure, surface area, and thermal stability, presenting it in a structured and accessible format. Detailed experimental protocols for common characterization techniques are also provided to facilitate reproducible research.

Core Physical Properties of this compound Nanoparticles

This compound nanoparticles are increasingly investigated for their potential in various biomedical applications, including as drug delivery vehicles and therapeutic agents.[1][2] Their efficacy and safety are intrinsically linked to their physical characteristics. A summary of these key properties is presented below.

General Properties

| Property | Value | Reference |

| Molecular Weight | 125.4 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Density | 4.398 g/cm³ at 20 °C | [3] |

| Solubility in Water | Practically insoluble (0.000091 g/100 g of H₂O at 20 °C) | |

| Solubility in other solvents | Soluble in dilute acids, alkalis, and ammonium salt solutions. Insoluble in ammonia, alcohol, and acetone. |

Nanoparticle-Specific Physical Properties

The following table summarizes the key physical properties of this compound nanoparticles as reported in various studies. It is important to note that these properties are highly dependent on the synthesis method employed.

| Property | Method | Result | Reference |

| Crystallite Size | X-ray Diffraction (XRD) using Scherrer's equation | 9 nm | |

| X-ray Diffraction (XRD) using Scherrer's equation | 15 - 70 nm | ||

| X-ray Diffraction (XRD) using Scherrer's equation | 24 - 40 nm | ||

| Morphology | Scanning Electron Microscopy (SEM) | Spherical | |

| Scanning Electron Microscopy (SEM) | Near-spherical with random orientation | ||

| Particle Size | Scanning Electron Microscopy (SEM) | 20 - 40 nm | |

| Field Emission Scanning Electron Microscopy (FE-SEM) | Average 107 nm | ||

| Crystal Structure | X-ray Diffraction (XRD) | Rhombohedral (Smithsonite) | |

| X-ray Diffraction (XRD) | Single-phase crystalline | ||

| Surface Area (BET) | Nitrogen Adsorption | 4 m²/g (for ZnO derived from ZnCO₃) | |

| Thermal Decomposition | Thermogravimetric Analysis (TGA) | Two-step degradation: 150-250 °C and 350-400 °C | |

| Thermogravimetric Analysis (TGA) | Decomposition starts at ~150 °C and finishes at 300 °C | ||

| Thermogravimetric Analysis (TGA) | Decomposition between 180 °C and 350 °C |

Synthesis and Characterization Methodologies

The synthesis and characterization of this compound nanoparticles are critical steps in ensuring their suitability for specific applications. The following sections detail common experimental protocols.

Synthesis of this compound Nanoparticles via Precipitation

A widely used, simple, and cost-effective method for synthesizing this compound nanoparticles is direct precipitation.

Experimental Protocol:

-

Precursor Preparation: Prepare aqueous solutions of a zinc salt (e.g., zinc nitrate hexahydrate, Zn(NO₃)₂·6H₂O) and a carbonate source (e.g., ammonium carbonate, (NH₄)₂CO₃ or sodium carbonate, Na₂CO₃).

-

Precipitation: Add the carbonate solution dropwise to the zinc salt solution under vigorous stirring at a controlled temperature (e.g., 40 °C).

-

Capping Agent (Optional): To control particle size and prevent agglomeration, a capping agent such as polyvinyl alcohol (PVA) can be added to the reaction mixture.

-

Aging: Allow the resulting precipitate to age under continuous stirring for a specified period (e.g., 2 hours).

-

Washing: Filter the precipitate and wash it multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the washed precipitate in an oven at a specific temperature (e.g., 60 °C) to obtain the final this compound nanoparticle powder.

Characterization Techniques

XRD is a fundamental technique used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried this compound nanoparticle powder is placed on a sample holder.

-

Instrumentation: The analysis is performed using a powder X-ray diffractometer.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a specific 2θ range (e.g., 20° to 80°).

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases by comparing the peak positions and intensities with standard diffraction patterns (e.g., from the JCPDS database). The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Scherrer equation: D = (Kλ) / (β cosθ) where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to visualize the morphology, size, and size distribution of the nanoparticles.

Experimental Protocol:

-

Sample Preparation (SEM): A small amount of the nanoparticle powder is mounted on an SEM stub using conductive adhesive tape and then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

-

Sample Preparation (TEM): A dilute suspension of the nanoparticles in a suitable solvent (e.g., ethanol) is prepared and sonicated to ensure good dispersion. A drop of the suspension is then placed onto a TEM grid (a fine mesh coated with a thin carbon film) and allowed to dry.

-

Imaging: The prepared sample is placed in the electron microscope, and images are captured at various magnifications.

-

Image Analysis: The obtained images are analyzed to determine the shape, size, and morphology of the nanoparticles. For a quantitative size distribution, the dimensions of a large number of individual particles are measured from the TEM images.

The BET method is used to determine the specific surface area of the nanoparticles, which is a crucial parameter for applications involving surface reactions, such as catalysis and drug delivery.

Experimental Protocol:

-

Sample Degassing: A known weight of the nanoparticle sample is degassed under vacuum at an elevated temperature (e.g., 200 °C) to remove any adsorbed moisture and other volatile impurities from the surface.

-

Nitrogen Adsorption: The degassed sample is then cooled to liquid nitrogen temperature (77 K), and the amount of nitrogen gas adsorbed onto the particle surface is measured at various relative pressures of nitrogen.

-

Data Analysis: The BET equation is applied to the nitrogen adsorption isotherm to calculate the specific surface area of the material.

TGA is utilized to assess the thermal stability and decomposition behavior of the this compound nanoparticles.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the nanoparticle sample (typically 5-10 mg) is placed in a TGA crucible.

-

Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Collection: The change in the mass of the sample is recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset and completion temperatures of decomposition, as well as the percentage of weight loss at different stages.

FTIR spectroscopy is used to identify the functional groups present on the surface of the nanoparticles and to confirm the presence of the carbonate group.

Experimental Protocol:

-

Sample Preparation: A small amount of the nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands in the spectrum are analyzed to identify the characteristic vibrational modes of the chemical bonds present in the sample. For this compound, characteristic peaks for the carbonate group (CO₃²⁻) and the Zn-O bond are expected.

Relevance to Drug Development: Cellular Interaction and Therapeutic Potential

While much of the research on the biomedical applications of zinc-based nanoparticles has focused on zinc oxide (ZnO), which is often synthesized via the thermal decomposition of this compound, the precursor itself holds significant potential. The therapeutic effects are often attributed to the release of zinc ions (Zn²⁺) within the cellular environment, which can induce cytotoxicity in cancer cells through various mechanisms.

Proposed Mechanism of Action in Cancer Cells

The dissolution of this compound nanoparticles, particularly in the acidic tumor microenvironment, leads to an increase in intracellular Zn²⁺ concentration. This disruption of zinc homeostasis can trigger a cascade of events leading to cancer cell death.

The increased levels of reactive oxygen species (ROS) lead to oxidative stress, causing damage to cellular components including mitochondria and DNA, ultimately culminating in apoptosis (programmed cell death). Furthermore, elevated intracellular zinc levels can interfere with key cellular signaling pathways and metabolic processes, contributing to the selective toxicity towards rapidly proliferating cancer cells.

This technical guide provides a foundational understanding of the physical properties of this compound nanoparticles and the methodologies for their characterization. This knowledge is paramount for the rational design and development of these nanomaterials for advanced drug delivery and therapeutic applications.

References

Unveiling the Luminescence of Zinc Carbonate: A Technical Guide to its Ultraviolet Fluorescence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence characteristics of zinc carbonate (ZnCO₃) under ultraviolet (UV) light. While the intrinsic fluorescence of pure this compound is limited, its naturally occurring forms and doped variants exhibit notable luminescent properties, which are critically dependent on activators and structural characteristics. This document synthesizes available data on the fluorescence of smithsonite (the mineral form of ZnCO₃) and hydrozincite (a basic this compound), details relevant experimental methodologies, and presents logical workflows for its analysis.

Core Principles of this compound Fluorescence

This compound, in its pure mineral form as smithsonite, is often non-fluorescent. Its luminescence is typically induced by the presence of trace amounts of metal ion activators, most notably manganese (Mn²⁺), which substitute for zinc ions in the crystal lattice. The absorption of pure this compound primarily occurs at wavelengths below 200 nm[1]. The observed fluorescence in natural and synthetic this compound is therefore largely extrinsic, arising from these activators or structural defects.

Hydrozincite (Zn₅(CO₃)₂(OH)₆), a hydrated basic this compound, is known to exhibit a characteristic blue fluorescence under shortwave UV light and a yellow fluorescence under blue light excitation[2]. The exact mechanism and activator for this fluorescence are not extensively documented but are inherent to its structure and composition.

The fluorescence of smithsonite can vary significantly in color, with observations of pale green, pale blue, orange-red, and other hues under UV light, depending on the specific activators present[3][4][5].

Quantitative and Qualitative Fluorescence Data

Table 1: Summary of Observed Fluorescence in this compound Minerals

| Mineral | Chemical Formula | Typical Excitation | Observed Emission Colors | Primary Activator(s) |